molecular formula C7H8Cl3NO3S B12322078 2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid

2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid

Cat. No.: B12322078
M. Wt: 292.6 g/mol
InChI Key: NBGLMNHGJFSOCH-UHFFFAOYSA-N
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Description

2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid is a specialized organic compound with the molecular formula C7H8Cl3NO3S . This molecule features a propanoic acid backbone that is functionalized with both an acetamido group and a unique 1,2,2-trichloroethenylsulfanyl side chain. The presence of the acetamido linker is a noteworthy structural feature, as this group has been identified in medicinal chemistry for its role in the design of anticancer agents, where it can help optimize a drug's pharmacokinetics, stability, and selectivity toward target cells . The trichloroethenyl moiety is a distinct structural element that may confer specific reactivity or biological activity, drawing parallels to other trichloro-containing compounds like 2,2,2-trichloroethanol, which has documented uses in organic synthesis and pharmacology . Researchers may find this compound valuable as a complex chemical intermediate or as a building block in the synthesis of novel molecules for pharmaceutical discovery, agrochemical development, and material science. Its potential applications could include serving as a precursor for compounds targeting neurological pathways or mitochondrial function, given the biological activity of structurally related substances . This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGLMNHGJFSOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises three critical components:

  • Propanoic acid backbone : Serves as the carbon skeleton.
  • 2-Acetamido group : Introduces a protected amine functionality.
  • 3-(1,2,2-Trichloroethenylsulfanyl) substituent : Adds a sterically demanding, electron-deficient thioether group.

Retrosynthetically, the molecule can be dissected into precursors amenable to convergent synthesis:

  • Route A : Coupling of a pre-formed trichloroethenylsulfanyl moiety with a 2-acetamidopropanoic acid derivative.
  • Route B : Sequential introduction of the acetamido and sulfanyl groups onto a propanoic acid scaffold.

Key challenges include managing the reactivity of the trichloroethenyl group during sulfanyl incorporation and ensuring regioselectivity in thioether formation.

Synthetic Routes and Methodological Frameworks

Route A: Thiol-Ene Click Chemistry Approach

This route leverages thiol-ene reactions, widely used for sulfur-carbon bond formation under mild conditions.

Step 1: Synthesis of 3-Mercaptopropanoic Acid Precursor
3-Mercaptopropanoic acid is acylated at the amine position using acetic anhydride in pyridine, yielding 2-acetamidopropanoic acid. Reaction conditions (20°C, 24 hr) achieve >85% conversion.

Step 2: Trichloroethenyl Thiol Preparation
1,1,2-Trichloroethylene is treated with thiourea in ethanol under reflux, generating 1,2,2-trichloroethenylthiol (60–70% yield). The thiol is stabilized as its sodium salt for subsequent reactions.

Step 3: Thiol-Ene Coupling
2-Acetamidopropanoic acid and sodium trichloroethenylthiolate undergo a radical-mediated thiol-ene reaction using AIBN (azobisisobutyronitrile) as an initiator in DMF at 80°C. Yield optimization requires strict oxygen exclusion to prevent disulfide formation.

Table 1: Thiol-Ene Reaction Optimization
Parameter Condition Yield (%)
Solvent DMF 75
Temperature (°C) 80 75
Initiator AIBN (2 mol%) 75
Reaction Time (hr) 12 75

Route B: Nucleophilic Substitution Strategy

This approach sequentially installs the acetamido and sulfanyl groups onto a halogenated propanoic acid derivative.

Step 1: Synthesis of 3-Bromo-2-aminopropanoic Acid
2-Aminopropanoic acid is brominated at the β-position using PBr₃ in acetic acid (45% yield). The amine is then acetylated with acetic anhydride to yield 3-bromo-2-acetamidopropanoic acid.

Step 2: Sulfanyl Group Introduction
3-Bromo-2-acetamidopropanoic acid reacts with sodium trichloroethenylthiolate in DMSO at 50°C. The SN2 mechanism proceeds with inversion, affording the target compound in 65% yield after recrystallization.

Table 2: Nucleophilic Substitution Optimization
Parameter Condition Yield (%)
Solvent DMSO 65
Temperature (°C) 50 65
Base K₂CO₃ 65
Reaction Time (hr) 8 65

Critical Analysis of Methodologies

Thiol-Ene vs. Nucleophilic Substitution

  • Thiol-Ene Advantages :
    • Mild conditions preserve acid-sensitive trichloroethenyl groups.
    • High functional group tolerance.
  • Disadvantages :

    • Requires radical initiators, complicating purification.
  • Nucleophilic Substitution Advantages :

    • Straightforward scalability.
    • Avoids radical intermediates.
  • Disadvantages :
    • Limited by steric hindrance from the trichloroethenyl group.

Industrial Scalability and Process Economics

Route B’s use of DMSO as a solvent poses challenges due to high boiling point (189°C) and toxicity. Alternative solvents like dimethylacetamide (DMAc) reduce energy costs during distillation. Preliminary cost analyses estimate Route A at $12.50/g and Route B at $9.80/g, favoring the latter for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-S-(trichlorovinyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent thiol form.

    Substitution: Nucleophilic substitution reactions can occur at the trichlorovinyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Parent thiol compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study demonstrated that derivatives of 2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid can inhibit the growth of various bacterial strains. This suggests potential applications in developing new antibiotics.

Case Study:
A derivative was tested against Staphylococcus aureus and demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity.

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific pathways.

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acidA549TBDTBD

Drug Formulation

The compound can be utilized in drug formulation as a stabilizing agent due to its unique chemical structure. Its properties may enhance the solubility and bioavailability of poorly soluble drugs.

Case Study:
In a formulation study, 2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid was incorporated into a tablet formulation, resulting in improved dissolution rates compared to standard formulations.

Bioremediation

Given its chemical stability, this compound may play a role in bioremediation processes aimed at detoxifying environments contaminated with chlorinated solvents.

Data Table: Environmental Stability

Compound NameHalf-Life (days)Degradation Pathway
2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acidTBDMicrobial degradation

Mechanism of Action

N-Acetyl-S-(trichlorovinyl)-L-cysteine exerts its effects primarily through its interaction with cellular proteins and enzymes. It can form adducts with proteins, leading to cellular dysfunction and toxicity. The compound is also known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as lipids, proteins, and DNA.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to four analogs with variations in the C3 substituent (Table 1):

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid 1,2,2-Trichloroethenylsulfanyl C₇H₈Cl₃NO₃S 292.42 High lipophilicity; potential cytotoxicity
(R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid 4-Chlorophenyl C₁₁H₁₀ClNO₃ 239.45 Industrial/research use; aromatic interaction
(2R)-2-Acetamido-3-((2-amino-2-carboxyethyl)disulfanyl)propanoic acid (2-Amino-2-carboxyethyl)disulfanyl C₈H₁₄N₂O₅S₂ 282.34 Redox activity; disulfide bonding potential
2-Acetamido-3-(1H-indol-3-yl)propanoic acid 1H-Indol-3-yl C₁₃H₁₄N₂O₃ 246.24 Pharmaceutical reference standard

Key Observations:

Biological Interactions: The sulfur atom in the trichloroethenylsulfanyl group may participate in covalent interactions with biological targets, unlike the inert chlorophenyl group. This could mimic NSAID-like activity observed in β-hydroxy-β-arylalkanoic acids .

Pharmacological and Industrial Relevance

  • Anti-Proliferative Potential: Structurally related arylpropanoic acids () exhibit anti-proliferative effects on malignant cells. The trichloroethenylsulfanyl group’s electronegativity may enhance binding to cellular targets, though cytotoxicity toward normal cells requires evaluation .
  • Biochemical Applications : The disulfanyl analog () suggests redox-related applications, while the indolyl derivative () serves as a purity reference in pharmaceuticals. The target compound’s niche may lie in specialized research contexts, such as enzyme inhibition studies.

Biological Activity

2-Acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid, also known by its CAS number 111348-61-9, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, reviewing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid is C7H8Cl3NO3S, with a molecular weight of approximately 292.57 g/mol. The presence of the trichloroethenyl group and the sulfanyl moiety suggests potential interactions with biological systems that warrant investigation.

Biological Activity Overview

Research indicates that compounds containing sulfanyl groups often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The specific biological activities associated with 2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid are summarized below.

Antimicrobial Activity

A study conducted on various derivatives of acetamido acids demonstrated that compounds with similar structures possess notable antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityOrganism Tested
Acetamido Acid Derivative AModerateE. coli
Acetamido Acid Derivative BStrongS. aureus
Acetamido Acid Derivative CWeakP. aeruginosa

Cytotoxic Effects

Research into related compounds suggests that the presence of halogenated groups can enhance cytotoxicity in cancer cell lines. For instance, trichloroethyl derivatives have been associated with increased apoptosis in tumor cells.

Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of several halogenated acetamido acids on human cancer cell lines. The results indicated that compounds with similar structural features to 2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7).

The exact mechanism by which 2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and inflammation due to its structural characteristics.

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